Cas no 621-91-0 (1,4-Dibenzyloxybenzene)

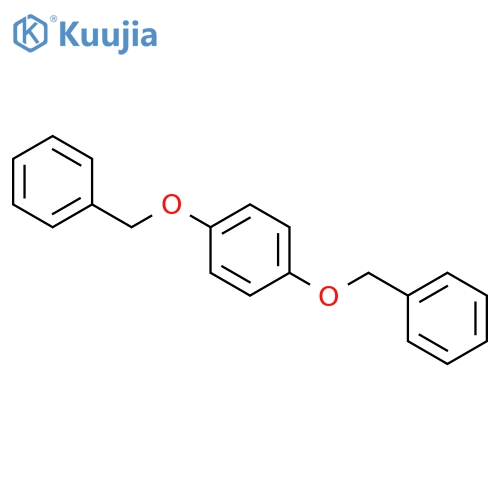

1,4-Dibenzyloxybenzene structure

商品名:1,4-Dibenzyloxybenzene

1,4-Dibenzyloxybenzene 化学的及び物理的性質

名前と識別子

-

- 1,4-Bis(benzyloxy)benzene

- quinol dibenzyl ether

- 1,4-Bis(phenylmethoxy)benzene

- Hydroquinone dibenzyl ether

- 1,4-Dibenzyloxybenzene

- 1,4-Di(benzyloxy)benzene

- 1,4-bis-benzyloxy-benzene

- 1,4-Bis-benzyloxy-benzol

- 1,4-Dibenzyloxybenze

- Antioxidant DBH

- Dibenzyloxybenzene

- Hydrochinon-dibenzylaether

- para-bis(benzyloxy)benzene

- p-Dibenzyloxybenzene

- Benzene, 1,4-bis(phenylmethoxy)-

- NSC2206

- Hydrochinon-dibenzylather

- Oprea1_033290

- KSC493O6B

- 1,4-Bis(benzyloxy)benzene #

- P-BIS(BENZYLOXY)BENZENE

- DYULYMCXVSRUPB-UHFFFAOYSA-N

- KM0585

- SBB007939

- STK393945

- AKOS003646445

- NSC-2206

- NSC 2206

- SR-01000395915

- SCHEMBL339813

- EINECS 210-714-6

- W-105035

- D89605

- BS-42427

- SR-01000395915-1

- CS-0064288

- AK-918/41700489

- FT-0606842

- NS00034957

- DTXSID70211161

- F2R27VKV3U

- 621-91-0

- D0159

- MFCD00016875

- AI3-14510

- A833634

- 1,4-Bis(benzyloxy)benzene;Hydroquinone dibenzyl ether

- FD62591

-

- MDL: MFCD00016875

- インチ: 1S/C20H18O2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14H,15-16H2

- InChIKey: DYULYMCXVSRUPB-UHFFFAOYSA-N

- ほほえんだ: O(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 2058196

計算された属性

- せいみつぶんしりょう: 290.13100

- どういたいしつりょう: 290.131

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 18.5

じっけんとくせい

- 色と性状: 銀白色フレーク結晶。

- 密度みつど: 1.3100

- ゆうかいてん: 127.0 to 131.0 deg-C

- ふってん: 441.7±25.0 °C at 760 mmHg

- フラッシュポイント: 173.4±22.7 °C

- 屈折率: 1.6

- PSA: 18.46000

- LogP: 4.84460

- FEMA: 2288

- ようかいせい: アセトンとエーテルに微溶解し、熱アルコール、ベンゼン、クロロベンゼンに溶解する。

1,4-Dibenzyloxybenzene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: S22-S24/25

- セキュリティ用語:S22;S24/25

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

1,4-Dibenzyloxybenzene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1,4-Dibenzyloxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134928-25g |

Hydroquinone dibenzyl ether |

621-91-0 | 98% | 25g |

¥1353.00 | 2024-05-06 | |

| TRC | D422843-100mg |

1,4-Dibenzyloxybenzene |

621-91-0 | 100mg |

$ 65.00 | 2022-06-05 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24942-10g |

1,4-Dibenzyloxybenzene, 98% |

621-91-0 | 98% | 10g |

¥599.00 | 2023-03-16 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24942-250g |

1,4-Dibenzyloxybenzene, 98% |

621-91-0 | 98% | 250g |

¥8687.00 | 2023-03-16 | |

| eNovation Chemicals LLC | K52679-5g |

1,4-Dibenzyloxybenzene |

621-91-0 | 97% | 5g |

$150 | 2024-06-08 | |

| TRC | D422843-50mg |

1,4-Dibenzyloxybenzene |

621-91-0 | 50mg |

$ 50.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134928-5g |

Hydroquinone dibenzyl ether |

621-91-0 | 98% | 5g |

¥324.00 | 2024-05-06 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0159-25G |

1,4-Dibenzyloxybenzene |

621-91-0 | >98.0%(GC) | 25g |

¥895.00 | 2024-04-16 | |

| BAI LING WEI Technology Co., Ltd. | K14B24942-250g |

1,4-Dibenzyloxybenzene |

621-91-0 | 98% | 250g |

¥8687 | 2023-11-24 | |

| abcr | AB147067-5g |

1,4-Dibenzyloxybenzene, 98%; . |

621-91-0 | 98% | 5g |

€56.50 | 2025-02-21 |

1,4-Dibenzyloxybenzene 関連文献

-

Talal F. Al-Azemi,Mickey Vinodh,Fatemeh H. Alipour,Abdirahman A. Mohamod Org. Biomol. Chem. 2018 16 7513

-

Shinro Yasui,Sachiko Tojo,Tetsuro Majima Org. Biomol. Chem. 2006 4 2969

-

3. Synthesis of ubiquinones. Elongation of the heptaprenyl side-chain in ubiquinone-7Shinji Terao,Kaneyoshi Kato,Mitsuru Shiraishi,Hiroshi Morimoto J. Chem. Soc. Perkin Trans. 1 1978 1101

-

Changzhou Chen,Dichao Wu,Peng Liu,Haihong Xia,Minghao Zhou,Xinglong Hou,Jianchun Jiang React. Chem. Eng. 2021 6 559

-

Hsin-Wei Lin,Clive H. Yen,Han Hsu,Chung-Sung Tan RSC Adv. 2013 3 17222

621-91-0 (1,4-Dibenzyloxybenzene) 関連製品

- 24131-31-5(3,5-Dibenzyloxybenzyl alcohol)

- 3769-41-3(3-(Benzyloxy)phenol)

- 946-80-5(Benzyl phenyl ether)

- 613-62-7(Benzyl 2-naphthyl ether)

- 176650-92-3(3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol)

- 3769-42-4(1,3-Dibenzyloxybenzene)

- 836-43-1(p-Benzyloxybenzyl Alcohol)

- 6214-44-4(4-Ethoxybenzyl Acohol)

- 6272-38-4(2-(Benzyloxy)phenol)

- 103-16-2(Monobenzone)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:621-91-0)1,4-Dibenzyloxybenzene

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:621-91-0)对苯二酚二苄醚

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ